molecular formula C23H27N3O3S B017417 (2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane CAS No. 144164-10-3

(2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane

Cat. No. B017417
CAS RN: 144164-10-3
M. Wt: 425.5 g/mol
InChI Key: WJLNUWNCHAHJJF-BVSLBCMMSA-N
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Description

The compound belongs to a class of organically complex molecules characterized by multiple functional groups and chiral centers. Such molecules are of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications in drug development.

Synthesis Analysis

Synthesis of complex molecules like the one mentioned often involves multi-step organic reactions, starting from simpler building blocks. Techniques such as ring closure reactions, protection and deprotection of functional groups, and chiral synthesis are commonly employed. For instance, Halim & Ibrahim (2022) discuss the synthesis of a novel compound through ring opening followed by ring closure reactions, highlighting the importance of spectral analysis and quantum studies in confirming the structure of synthesized compounds (Halim & Ibrahim, 2022).

Scientific Research Applications

Synthesis in Heterocyclic Systems

This compound is used in the synthesis of various heterocyclic systems. Selič et al. (1997) describe its use in preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic compounds, showcasing its versatility in organic chemistry (Selič, Grdadolnik, & Stanovnik, 1997).

Role in Dyeing and Biological Activity

Khalifa et al. (2015) explore the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers. These dyes, derived from compounds similar to the one , exhibit antioxidant, antitumor, and antimicrobial activities, highlighting potential biomedical applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Applications in Organic Synthesis

Nagano et al. (1972) discuss the reactions of similar compounds with 2-aminothiazoles, leading to various organic sulfur compounds. This points to its significance in the field of organic synthesis and the development of new chemical entities (Nagano, Matsui, Tobitsuka, & Oyamada, 1972).

Pharmaceutical Intermediates

The compound is pivotal in synthesizing pharmaceutical intermediates, as demonstrated by Haight et al. (1999) in their study on the synthesis of the diamino alcohol core of Ritonavir, a notable antiretroviral medication (Haight et al., 1999).

Key Intermediate in Drug Synthesis

Li Feng (2007) discusses the synthesis of this compound as a key intermediate of lopinavir, another antiretroviral drug. This highlights its crucial role in the pharmaceutical industry (Li Feng, 2007).

Safety and Hazards

The safety data sheet (SDS) for this compound indicates that it should be handled with care to avoid contact with skin and eyes . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Mechanism of Action

Target of Action

The primary target of this compound, also known as Cobicistat , is the human immunodeficiency virus (HIV) . It specifically targets and inhibits the liver enzymes that metabolize other medications used to treat HIV .

Mode of Action

Cobicistat works by inhibiting the action of liver enzymes that metabolize other HIV medications, notably elvitegravir , an HIV integrase inhibitor . By inhibiting these enzymes, cobicistat increases the concentration of elvitegravir in the body, enhancing its viral suppression capabilities .

Biochemical Pathways

The key biochemical pathway affected by cobicistat is the HIV replication cycle . By inhibiting the liver enzymes that metabolize elvitegravir, cobicistat allows for higher concentrations of elvitegravir in the body. This enhances the ability of elvitegravir to inhibit the HIV integrase enzyme, a crucial component in the HIV replication cycle .

Pharmacokinetics

The pharmacokinetics of cobicistat are primarily related to its ability to inhibit liver enzymes. This inhibition results in increased bioavailability of other HIV medications, such as elvitegravir, by preventing their metabolism and elimination from the body . .

Result of Action

The result of cobicistat’s action is the enhanced suppression of HIV replication. By increasing the concentration of elvitegravir in the body, cobicistat enhances the ability of elvitegravir to inhibit the HIV integrase enzyme, thereby suppressing the replication of the virus .

Action Environment

The action of cobicistat can be influenced by various environmental factors. For instance, the presence of other medications can affect the efficacy of cobicistat, as it may interact with other drugs metabolized by the same liver enzymes. Additionally, individual variations in liver enzyme activity can also influence the effectiveness of cobicistat .

properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c24-21(12-18-9-5-2-6-10-18)22(27)13-19(11-17-7-3-1-4-8-17)26-23(28)29-15-20-14-25-16-30-20/h1-10,14,16,19,21-22,27H,11-13,15,24H2,(H,26,28)/t19-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLNUWNCHAHJJF-BVSLBCMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)NC(=O)OCC3=CN=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C[C@@H]([C@H](CC2=CC=CC=C2)N)O)NC(=O)OCC3=CN=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445249
Record name (2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144164-10-3
Record name (2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane
Reactant of Route 2
(2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane
Reactant of Route 3
(2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane
Reactant of Route 4
(2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane
Reactant of Route 5
(2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane
Reactant of Route 6
(2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane

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